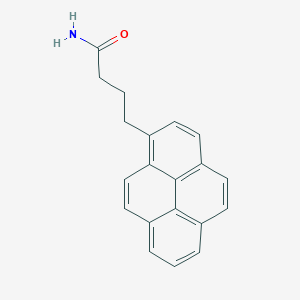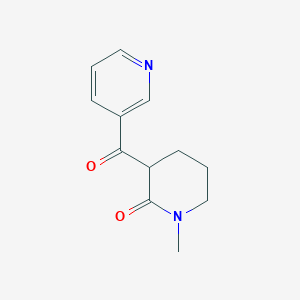
1-Methyl-3-nicotinoyl-2-piperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidone derivatives often involves Michael addition, Dieckmann condensation, and decarboxylation steps. For instance, 1-benzyl-4-piperidone, a compound with structural similarities to 1-Methyl-3-nicotinoyl-2-piperidone, was synthesized from benzyl amine and methylacrylate through a series of these reactions, showcasing the versatility of piperidone frameworks in synthesis (Huang Shu-juan, 2008). Additionally, 1-methyl-4-piperidone was obtained from methylamine and methyl acrylate, further demonstrating the adaptability of the piperidone nucleus in chemical synthesis (Wang Dong-hua, 2007).
Molecular Structure Analysis
Piperidone derivatives exhibit varied molecular conformations due to the presence of different substituents. The structure of 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone highlights a 'sofa' conformation of the central heterocycle, influenced by conjugation between donor and acceptor parts, showcasing the structural flexibility of piperidone derivatives (V. Nesterov et al., 2003).
Chemical Reactions and Properties
Piperidone compounds are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions. For example, the synthesis of 2,6-diaryl-3-methyl-4-piperidones through Mannich reaction demonstrates the reactivity of the piperidone ring towards condensation reactions, leading to compounds with potential analgesic and local anaesthetic activity (N. Rameshkumar et al., 2003).
Physical Properties Analysis
The physical properties of piperidone derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. For instance, the crystal structure of 1-Methyl-3-phenylsulfonyl-2-piperidone reveals a slightly distorted half-chair conformation, demonstrating how substituents affect the physical characteristics of these compounds (Julio Zukerman-Schpector et al., 2008).
Chemical Properties Analysis
The chemical properties of piperidone derivatives, including reactivity, stability, and interaction with other chemical entities, are pivotal for their application in synthetic chemistry and materials science. The synthesis and properties of 1,2,2,6,6-pentamethyl-3,5-dimethylene-4-piperidone illustrate the unique reactivity patterns and potential for creating novel compounds within this chemical class (A. M. Belostotskii et al., 1984).
Applications De Recherche Scientifique
Therapeutic Potential in Psychotic and Mood Disorders
Lurasidone is a novel antipsychotic drug developed for the treatment of psychotic and major affective disorders. It demonstrates efficacy and safety in short-term treatment of schizophrenia and acute bipolar depression with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, it may have a higher risk of akathisia compared to other modern antipsychotics. Long-term testing in schizophrenia and bipolar disorder is needed, as well as testing against alternative treatments (Pompili et al., 2018).
Antineoplastic Potential
A novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds show tumor-selective toxicity, induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions. They also display promising antimalarial and antimycobacterial properties, with good tolerance in short-term toxicity studies in mice (Hossain et al., 2020).
Role in Treating Nicotine Dependence
Cannabinoid CB1 receptor antagonists, including certain piperazine derivatives, have been proposed as a new class of therapeutic agents for nicotine dependence. Pre-clinical studies indicate these compounds may block nicotine self-administration behavior and decrease the influence of nicotine-associated stimuli over behavior, suggesting potential utility in smoking cessation (Foll et al., 2008).
Bioactivity and Clinical Use
Piperine, a major principle of black pepper and its derivatives, exhibits a wide range of bioactivities including anticonvulsant, tranquilizing, and muscle-relaxing actions. Antiepilepsirine, a derivative of piperine, is used as an antiepileptic drug in treating different types of epilepsy. The chemical structure of piperine and its derivatives significantly differs from that of prototype antiepileptic drugs, suggesting they may become a new group of antiepileptic drugs (Pei, 1983).
Pharmacological Applications of N-Methyl-2-Pyrrolidone
N-Methyl-2-pyrrolidone (NMP) is highlighted for its strong solubilizing properties and important applications in pharmaceutical sciences. It is an acceptable pharmaceutical solvent with efficacy, toxicity, and side effects comparable to other common solvents used in the pharmaceutical industry (Jouyban et al., 2010).
Safety And Hazards
Orientations Futures
Piperidine derivatives, including 1-Methyl-3-nicotinoyl-2-piperidone, continue to be an area of interest in the field of drug discovery3. They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry3. Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
1-methyl-3-(pyridine-3-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-3-5-10(12(14)16)11(15)9-4-2-6-13-8-9/h2,4,6,8,10H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQHFLEFHSFHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408172 |
Source


|
| Record name | 1-METHYL-3-NICOTINOYL-2-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-nicotinoyl-2-piperidone | |
CAS RN |
91566-93-7 |
Source


|
| Record name | 1-METHYL-3-NICOTINOYL-2-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
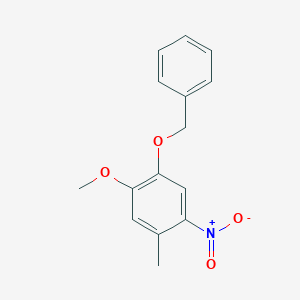
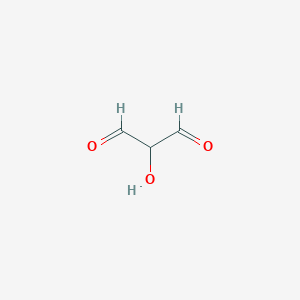
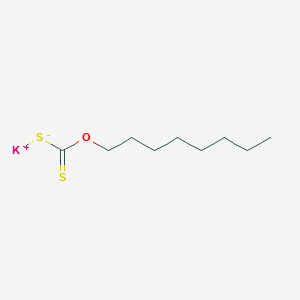
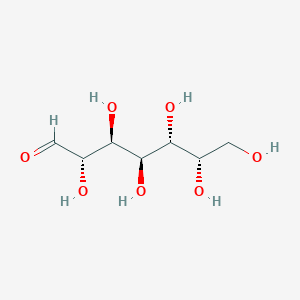
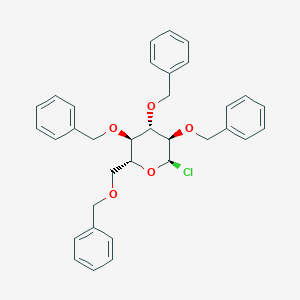
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)

